molecular formula C16H19NO2 B380564 2-(4-Ethoxybenzylidene)quinuclidin-3-one

2-(4-Ethoxybenzylidene)quinuclidin-3-one

Cat. No.: B380564
M. Wt: 257.33g/mol
InChI Key: ZVMSOKAAHJOQQF-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxybenzylidene)quinuclidin-3-one is a high-purity chemical compound supplied for research and development purposes. It belongs to a class of synthetic organic molecules characterized by a benzylidene group linked to a quinuclidinone scaffold. Researchers are investigating compounds with this core structure for their potential as key intermediates in synthetic organic chemistry and for various applications in medicinal chemistry and pharmacology. This product is intended for use by qualified laboratory professionals only. Applications & Research Value: The specific research applications and mechanism of action for this compound are currently undefined in the available scientific literature. Researchers are exploring the properties of this and related compounds. Handling & Safety: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33g/mol

IUPAC Name

(2E)-2-[(4-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C16H19NO2/c1-2-19-14-5-3-12(4-6-14)11-15-16(18)13-7-9-17(15)10-8-13/h3-6,11,13H,2,7-10H2,1H3/b15-11+

InChI Key

ZVMSOKAAHJOQQF-RVDMUPIBSA-N

SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3CCN2CC3

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)C3CCN2CC3

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3CCN2CC3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 4 Ethoxybenzylidene Quinuclidin 3 One

Established Synthetic Routes to the 2-(4-Ethoxybenzylidene)quinuclidin-3-one Core Structure

The most direct and established method for the synthesis of this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a ketone with an aldehyde that lacks α-hydrogens, leading to the formation of an α,β-unsaturated ketone. wikipedia.org

In the context of the target molecule, the synthesis commences with quinuclidin-3-one (B120416) and 4-ethoxybenzaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. The acidic α-protons of quinuclidin-3-one are deprotonated by the base to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of 4-ethoxybenzaldehyde. The subsequent elimination of a water molecule results in the formation of the stable, conjugated system of this compound.

The precursor, quinuclidin-3-one, can be synthesized through various methods, with the Dieckmann cyclization of a suitably substituted piperidine (B6355638) derivative being a common approach.

Table 1: Claisen-Schmidt Condensation for the Synthesis of this compound
Reactant 1Reactant 2Catalyst/BaseSolventProduct
Quinuclidin-3-one4-EthoxybenzaldehydeSodium HydroxideEthanolThis compound

Exploration of Diversification Strategies for Structural Modifications of the Quinuclidin-3-one Skeleton

A key strategy for diversifying the this compound scaffold is through the Michael addition (conjugate addition) to the α,β-unsaturated ketone system. This reaction allows for the introduction of a wide range of nucleophiles at the β-position of the benzylidene moiety, leading to a variety of structural analogues.

A notable example is the synthesis of 2-benzhydryl-3-quinuclidinone from a related precursor, 2-benzylidene-3-quinuclidinone. google.com This transformation is achieved by the Michael addition of a phenyl Grignard reagent (phenylmagnesium halide) in the presence of a copper(I) salt catalyst. The copper salt is crucial for promoting the 1,4-addition of the Grignard reagent over the competing 1,2-addition to the carbonyl group. google.com This methodology can be applied to this compound to generate analogues with a diarylmethyl substituent at the 2-position.

Table 2: Michael Addition for the Diversification of the 2-Benzylidenequinuclidin-3-one Scaffold
SubstrateReagentCatalystProduct
2-Benzylidenequinuclidin-3-onePhenylmagnesium halideCopper(I) salt2-Benzhydryl-3-quinuclidinone

Stereoselective and Enantioselective Synthesis Approaches for Quinuclidine-Based Compounds

The development of stereoselective and enantioselective methods for the synthesis of quinuclidine (B89598) derivatives is of significant interest due to the prevalence of chiral quinuclidine-containing natural products like quinine (B1679958) and quinidine. While specific enantioselective syntheses of this compound are not extensively reported, general strategies for asymmetric quinuclidine synthesis can be applied.

One approach involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric total syntheses of quinine have been achieved using catalyst-controlled stereoselective oxidation. rsc.org Another powerful strategy is the use of organocatalysis. Proline-catalyzed asymmetric cycloaldolization reactions have been employed to construct chiral piperidine precursors, which are then elaborated to the quinuclidine core. rsc.org

Furthermore, iridium-catalyzed intramolecular allylic dearomatization reactions have been developed for the asymmetric construction of quinuclidine derivatives, yielding products with high diastereoselectivity and enantioselectivity. These methodologies highlight the potential for producing enantiomerically enriched this compound or its derivatives by employing chiral catalysts or auxiliaries in the synthetic sequence.

Novel Synthetic Methodologies for Accessing this compound Analogues

Recent research has focused on developing more sustainable and efficient synthetic methods. For the Claisen-Schmidt condensation, novel catalysts have been explored to improve reaction rates and yields, and to facilitate catalyst recovery and reuse.

Layered double hydroxides (LDH) and their corresponding mixed oxides have shown promise as solid base catalysts for Claisen-Schmidt condensations. mdpi.com These materials offer the advantage of being easily separable from the reaction mixture. Additionally, polymer-supported catalysts, such as poly(N-isopropylacrylamide-co-L-proline), have been shown to be effective and reusable catalysts for this transformation. mdpi.com The use of microwave irradiation and solvent-free reaction conditions are other green chemistry approaches that have been successfully applied to Claisen-Schmidt reactions. mdpi.com These novel methodologies offer more environmentally friendly and economically viable routes to this compound and its analogues.

Functionalization Reactions and Derivatization at Peripheral Sites of this compound

The this compound scaffold possesses several reactive sites that allow for further functionalization and derivatization, leading to a diverse range of analogues. The key sites for modification are the exocyclic double bond, the carbonyl group, and the aromatic ring.

Reduction Reactions:

The exocyclic double bond can be selectively reduced through catalytic hydrogenation. This transformation saturates the benzylidene moiety, leading to 2-(4-ethoxybenzyl)quinuclidin-3-one. The choice of catalyst and reaction conditions can influence the stereochemical outcome of this reduction, potentially leading to diastereomerically enriched products.

The carbonyl group at the 3-position can also be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride. This reduction introduces a new stereocenter, and diastereoselective reductions can be achieved by using sterically hindered reducing agents or by substrate control. Asymmetric reduction of the ketone would provide access to enantiomerically pure 3-hydroxyquinuclidine derivatives.

Cycloaddition Reactions:

The electron-deficient exocyclic double bond of this compound makes it a suitable dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. organic-chemistry.orgslideshare.net These reactions are powerful tools for the construction of complex, polycyclic structures containing the quinuclidine core. For example, reaction with a diene in a Diels-Alder cycloaddition would yield a spirocyclic system. Similarly, 1,3-dipolar cycloaddition with a nitrile oxide or an azide (B81097) would lead to the formation of five-membered heterocyclic rings fused to the quinuclidine framework. organic-chemistry.orgslideshare.netwikipedia.org

Derivatization of the Aromatic Ring:

The ethoxy-substituted benzene (B151609) ring can also be a site for further functionalization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be employed to introduce additional substituents on the aromatic ring, although the directing effects of the existing ethoxy and benzylidene groups would need to be considered.


Advanced Structural Elucidation and Conformational Analysis of 2 4 Ethoxybenzylidene Quinuclidin 3 One

Solution-State Conformational Analysis Utilizing Advanced Nuclear Magnetic Resonance Spectroscopy Techniques (e.g., NOESY, ROESY)

Detailed solution-state conformational analysis using advanced Nuclear Magnetic Resonance (NMR) techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) for 2-(4-Ethoxybenzylidene)quinuclidin-3-one has not been reported in the scientific literature. These powerful techniques are essential for determining the spatial proximity of atoms within a molecule in solution, offering insights into its dynamic conformational preferences. While supporting information for a study on other substituted benzylidene quinuclidinones provides some 1H and 13C NMR data, the specific 4-ethoxy derivative is not included. rsc.org

Pharmacological Characterization and Receptor Modulatory Activities of 2 4 Ethoxybenzylidene Quinuclidin 3 One

Investigation of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Detailed investigations into the interactions of 2-(4-Ethoxybenzylidene)quinuclidin-3-one with nicotinic acetylcholine receptors (nAChRs) are not currently documented.

Subtype Selectivity Profiling (e.g., α7, α9 nAChR)

There is no available data profiling the selectivity of this compound for nAChR subtypes, including the α7 and α9 subtypes.

Elucidation of Modulatory Mechanisms (Agonism, Antagonism, Allosteric Modulation)

The specific mechanisms by which this compound might modulate nAChR activity, whether through agonism, antagonism, or allosteric modulation, have not been elucidated.

In Vitro Electrophysiological Evaluations (e.g., Patch-Clamp, Two-Electrode Voltage Clamp)

No in vitro electrophysiological studies, such as patch-clamp or two-electrode voltage clamp experiments, have been published to characterize the effects of this compound on nAChRs.

Radioligand Binding Assays for Receptor Affinity Determination

Data from radioligand binding assays to determine the affinity of this compound for nAChRs are not available.

Exploration of Interactions with Other Neurotransmitter Receptors (e.g., Muscarinic, Serotonergic Receptors)

While the broader class of quinuclidine (B89598) derivatives has been investigated for activity at muscarinic and serotonergic receptors, specific findings for this compound are lacking. nih.gov For instance, a series of 3-(2-benzofuranyl)quinuclidin-2-ene derivatives have been identified as novel muscarinic antagonists. nih.gov However, it is not possible to extrapolate these findings to this compound without direct experimental evidence.

Investigation of Enzyme Inhibition or Activation Profiles

The potential for this compound to inhibit or activate various enzymes has not been specifically reported. Research on related structures with a benzylidene moiety has shown inhibitory activity against enzymes like tyrosinase and cholinesterases. nih.govnih.gov For example, certain benzylidene-3-methyl-2-thioxothiazolidin-4-one analogs have demonstrated potent tyrosinase inhibitory activity. nih.govnih.gov Another study focused on substituted benzylidene derivatives as potential dual cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov Nevertheless, these findings pertain to different molecular scaffolds and cannot be directly attributed to this compound.

Due to the absence of specific research on this compound, no data tables can be generated at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Ethoxybenzylidene Quinuclidin 3 One Derivatives

Impact of Substituent Variations on Ligand-Receptor Binding Affinity and Efficacy

The quinuclidinone scaffold serves as a "privileged structure" in medicinal chemistry, meaning it can be a foundation for ligands targeting a variety of biological receptors. nih.gov Research into derivatives of the core 2-benzylidenequinuclidin-3-one structure has revealed that the nature and position of substituents on the aromatic rings and the quinuclidine (B89598) core are critical determinants of ligand-receptor binding affinity and, in some cases, selectivity.

While direct SAR studies on 2-(4-ethoxybenzylidene)quinuclidin-3-one are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related analogue series, such as (Z)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ones, which have been investigated as high-affinity ligands for cannabinoid receptors (CB1 and CB2). nih.gov

In this series, modifications to the N-benzyl and indole (B1671886) moieties have demonstrated significant effects on receptor affinity. For instance, the introduction of a 4-fluoro substituent on the N-benzyl group resulted in a compound with high affinity for both CB1 (Ki = 9.1 nM) and CB2 (Ki = 1.3 nM) receptors. nih.gov Furthermore, placing a carboxyl group (COOCH3) at the 6-position of the indole ring yielded a potent CB2 receptor ligand with 34-fold selectivity over the CB1 receptor. nih.gov These findings underscore the sensitivity of the receptor binding pocket to electronic and steric changes in the ligand.

Alterations to the quinuclidinone core itself also dramatically impact binding affinity. The conversion of the ketone at the 3-position to a hydroxyl group or an oxime leads to a general reduction in affinity for both CB1 and CB2 receptors compared to the parent quinuclidin-3-one (B120416) derivatives. nih.gov

Compound Analogue StructureModificationImpact on Receptor Affinity (CB1/CB2)Reference
(Z)-2-(N-(4-fluorobenzyl)indol-3-ylmethylene)quinuclidin-3-one4-Fluoro substitution on N-benzyl groupHigh affinity for both CB1 (Ki = 9.1 nM) and CB2 (Ki = 1.3 nM) nih.gov
(Z)-2-(N-benzyl-6-carboxyindol-3-ylmethylene)quinuclidin-3-oneCOOCH3 at indole 6-positionPotent and selective for CB2 (Ki = 2.5 nM) vs CB1 (Ki = 85.7 nM) nih.gov
(Z)-(±)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-olReduction of ketone to hydroxylReduced affinity for both CB1 and CB2 nih.gov
(2Z,3E)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one oximeConversion of ketone to oximeReduced affinity for both CB1 and CB2 nih.gov

Positional and Stereochemical Effects on Biological Activity

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, plays a pivotal role in its biological activity. The rigid bicyclic structure of the quinuclidine core imposes significant conformational constraints, which can enhance metabolic stability and reduce rotational freedom, critical aspects for the design of bioactive molecules.

For quinuclidine derivatives, the stereochemistry at the carbon atom bearing the substituent is crucial for receptor interaction. Studies on muscarinic acetylcholine (B1216132) receptor antagonists have shown that esters derived from (R)-1-azabicyclo[2.2.2]octan-3-ol generally exhibit greater affinity than their (S) counterparts. nih.gov This highlights that the spatial orientation of the functional groups is a key factor for optimal binding.

The geometry of the exocyclic double bond in 2-benzylidenequinuclidin-3-one derivatives is typically of the (Z)-configuration, as established by X-ray crystallography of related compounds. lookchem.com This geometric isomerism, along with the potential for chirality at the C2 position of the quinuclidine ring, means that different stereoisomers could exhibit distinct biological profiles. The synthesis of specific stereoisomers is therefore a critical step in elucidating the precise structural requirements for activity.

Rational Design Principles Guiding the Synthesis of Optimized Analogues

The rational design of optimized analogues of this compound is guided by the SAR data obtained from related series. The goal is to systematically modify the lead structure to enhance potency, selectivity, and pharmacokinetic properties.

A common strategy involves the exploration of various substituents on the benzylidene ring. Given that the 4-ethoxy group is an electron-donating group, a rational approach would involve synthesizing analogues with a range of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to probe the electronic and steric requirements of the target receptor's binding site. For example, studies on other quinolinone-based compounds have shown that the introduction of electron-withdrawing groups can sometimes increase biological activity. nih.gov

Furthermore, the quinuclidine core itself presents opportunities for modification. As demonstrated in the cannabinoid receptor ligand series, altering the 3-keto group can modulate activity. nih.gov Therefore, synthesizing analogues with different functional groups at this position, or even on other available positions of the quinuclidine ring, could lead to the discovery of compounds with improved properties. The synthesis of these derivatives often involves a base-catalyzed aldol (B89426) condensation between 3-quinuclidinone and a substituted benzaldehyde.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the chemical structures of a series of compounds with their biological activities. These computational models can be invaluable for predicting the activity of unsynthesized analogues and for guiding the design of more potent compounds. nih.gov

While specific QSAR models for this compound derivatives are not readily found in the literature, the principles of QSAR are broadly applicable. A typical QSAR study on this class of compounds would involve:

Data Set Collection: Assembling a series of 2-benzylidenequinuclidin-3-one analogues with experimentally determined biological activities (e.g., IC50 or Ki values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., electronic, steric, hydrophobic, and topological properties).

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

Such models can provide quantitative insights into which structural features are most important for activity, thereby streamlining the drug discovery process.

Influence of Structural Features on Membrane Permeability and Metabolic Stability (Pre-clinical, in vitro)

The journey of a drug to its target is fraught with obstacles, including cellular membranes and metabolic enzymes. The structural features of a compound significantly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. sygnaturediscovery.comcriver.com Preclinical in vitro assays are crucial for assessing these properties early in the drug development pipeline. nih.govyoutube.com

Membrane Permeability: The ability of a compound to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, is a key determinant of its bioavailability and site of action. The lipophilicity of a molecule, often expressed as its logP or logD value, is a critical factor. sygnaturediscovery.com The ethoxy group in this compound increases its lipophilicity compared to an unsubstituted benzylidene analogue, which could potentially enhance its membrane permeability. In vitro models like the Caco-2 permeability assay are commonly used to predict intestinal absorption. charnwooddiscovery.com

Metabolic Stability: The biotransformation of a drug by metabolic enzymes, primarily cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions. youtube.com The quinuclidine ring is generally considered to be metabolically robust due to its rigid structure. However, the benzylidene and ethoxy moieties could be susceptible to metabolism. In vitro assays using liver microsomes or hepatocytes are employed to assess the metabolic stability of new chemical entities. charnwooddiscovery.com These studies can identify potential metabolic liabilities and guide the design of more stable analogues. For example, if the ethoxy group is found to be a site of rapid metabolism, it could be replaced with a more stable group.

ADME PropertyInfluencing Structural FeaturesCommon In Vitro AssayPotential Outcome for this compound
Membrane PermeabilityLipophilicity (logP/logD), molecular size, hydrogen bonding capacityCaco-2 Permeability Assay, PAMPAThe ethoxy group likely increases lipophilicity, potentially enhancing passive diffusion across membranes.
Metabolic StabilityPresence of metabolically labile groups (e.g., ethers, esters), steric hindrance around metabolic sitesLiver Microsomal Stability Assay, Hepatocyte Stability AssayThe quinuclidine core is expected to be stable, while the ethoxybenzylidene moiety may be a site of metabolism (e.g., O-dealkylation).

Computational and Theoretical Investigations of 2 4 Ethoxybenzylidene Quinuclidin 3 One

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netresearchgate.net This method is crucial in drug discovery for estimating the binding affinity and mode of interaction between a potential drug candidate and its biological target. researchgate.netresearchgate.net

In a hypothetical study of 2-(4-Ethoxybenzylidene)quinuclidin-3-one, researchers would select a relevant protein target. The 3D structure of the compound would be docked into the active site of this protein. The simulation would yield scores, such as binding energy (measured in kcal/mol), which indicate the strength of the interaction. The analysis would also reveal specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's binding pocket.

Table 1: Illustrative Molecular Docking Data

This table is a hypothetical representation of results from a molecular docking study. No such data has been published for this compound.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
Target X-8.5TYR 123, PHE 2342
Target Y-7.2LEU 56, VAL 891

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Receptor-Ligand Complexes

Molecular dynamics simulations provide insights into the movement of atoms and molecules over time. conicet.gov.ar Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment. conicet.gov.ar Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated to understand how the complex behaves dynamically. A stable complex will typically show minimal deviation over the simulation period (e.g., nanoseconds). conicet.gov.ar

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netmdpi.com These methods can calculate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. researchgate.net Furthermore, DFT can predict spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies, which can be compared with experimental results to confirm the molecule's structure. nih.gov

Table 2: Hypothetical DFT-Calculated Properties

This table illustrates the type of data that would be generated from DFT calculations. No such data has been published for this compound.

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
Energy Gap (ΔE)4.4 eV
Dipole Moment3.5 D

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model can be generated based on a set of known active ligands. nih.gov This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds (new scaffolds) that match the pharmacophore and are therefore likely to be active.

In Silico Prediction of Absorption, Distribution, Metabolism (Excluding Human Data) Properties

In silico tools are widely used in early drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify potential liabilities before committing to expensive and time-consuming experimental studies. Various models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict parameters such as intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like Cytochrome P450.

Table 3: Representative In Silico ADME Predictions

This table shows examples of ADME parameters that would be predicted for a compound of interest. No such data has been published for this compound.

ADME ParameterPredictionConfidence
Intestinal AbsorptionHigh0.9
Blood-Brain Barrier (BBB) PermeationLow0.7
CYP2D6 InhibitorNo0.8
P-glycoprotein SubstrateYes0.6

Preclinical Biological and Biomedical Research Applications of 2 4 Ethoxybenzylidene Quinuclidin 3 One

Investigation of Neurobiological Effects in In Vitro and Ex Vivo Models (e.g., Neuronal Cultures, Brain Slices)

There is no available research data on the neurobiological effects of 2-(4-Ethoxybenzylidene)quinuclidin-3-one in in vitro or ex vivo models such as neuronal cultures or brain slices.

Exploration of Potential for Modulating Inflammation or Neuroprotection in Relevant Cell Lines

There are no published studies exploring the potential of this compound to modulate inflammation or provide neuroprotection in any relevant cell lines. While other, structurally distinct compounds have been investigated for anti-inflammatory properties, these findings are not applicable to the subject compound. nih.gov

Examination of Antimicrobial or Antiviral Activities in In Vitro Models (if relevant to the scaffold)

Although the quinuclidine (B89598) scaffold is found in some antimicrobial agents, there is no specific research examining the antimicrobial or antiviral activities of this compound in in vitro models. nih.gov Studies on other quinuclidine derivatives have shown activity against various microorganisms, but these results cannot be extrapolated to the specific compound .

Future Directions and Emerging Research Avenues for 2 4 Ethoxybenzylidene Quinuclidin 3 One

Development of Advanced Synthetic Methodologies for Complex Analogues

Future synthetic efforts concerning 2-(4-Ethoxybenzylidene)quinuclidin-3-one are likely to focus on the development of more complex and functionally diverse analogues. Current synthetic routes to similar benzylidene-quinuclidinones often rely on established condensation reactions. However, to fully explore the structure-activity relationship (SAR) of this scaffold, more advanced and efficient synthetic methodologies will be required.

Key areas for development include:

Stereoselective Synthesis: The exocyclic double bond in this compound gives rise to (E) and (Z) isomers. Future synthetic strategies will likely focus on developing highly stereoselective methods to afford single isomers, which is crucial for understanding their specific interactions with biological targets.

Combinatorial Chemistry and Diversity-Oriented Synthesis: To rapidly generate a library of analogues, combinatorial approaches could be employed. This would involve varying the substituents on the benzylidene ring and modifying the quinuclidinone core. Diversity-oriented synthesis could also be used to create structurally more complex and diverse molecules based on the quinuclidinone scaffold.

Novel Catalytic Methods: The development of novel catalytic systems, such as those employing transition metals, could lead to more efficient and environmentally friendly syntheses. For instance, catalytic methods could be explored for the asymmetric synthesis of chiral analogues. Patents related to similar structures, such as the synthesis of 2-benzhydryl-3-quinuclidinone via a Michael addition, suggest that catalytic approaches are a promising avenue for the derivatization of the benzylidene-quinuclidinone core google.comgoogle.com.

Integration of Multi-Omics Data to Elucidate Broader Biological Impact

To gain a comprehensive understanding of the biological effects of this compound and its future analogues, the integration of multi-omics data will be indispensable. This approach moves beyond studying the interaction of a compound with a single target and provides a holistic view of its impact on cellular systems. nygen.ioastrazeneca.commdpi.comdrugdiscoverynews.compluto.bioazolifesciences.comlabmanager.comelifesciences.orgnashbio.comnih.gov

Potential multi-omics strategies include:

Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in response to the compound, researchers can identify the signaling pathways and cellular processes that are modulated. This can provide clues about the compound's mechanism of action and potential off-target effects.

Proteomics: Proteomic approaches can identify the proteins that directly bind to the compound or whose expression levels or post-translational modifications are altered. This is a powerful method for target identification and validation.

Metabolomics: Metabolomic analysis can reveal changes in the cellular metabolic profile upon treatment with the compound, offering insights into its effects on cellular energy and biosynthesis pathways.

By integrating these datasets, a comprehensive picture of the compound's biological activity can be constructed, facilitating the identification of biomarkers for its efficacy and the prediction of its potential therapeutic applications.

Exploration of Novel Receptor Targets Beyond Currently Identified Receptors

While the primary biological targets of this compound may not yet be fully elucidated, the quinuclidine (B89598) scaffold is known to interact with a variety of receptors. Quinuclidine derivatives have shown a wide spectrum of biological activities, including acting as anticholinergic, antihistamine, and antiparasitic agents, and some have been investigated as squalene synthase inhibitors. nih.govmdpi.comresearchgate.netnih.gov This suggests that this compound could have a range of unidentified receptor targets.

Future research will likely involve screening this compound and its analogues against a broad panel of receptors and enzymes. Methodologies for novel target identification include:

Virtual Screening: Computational methods can be used to dock the compound into the binding sites of known protein structures to predict potential interactions.

Chemoproteomics: This experimental approach uses chemical probes to identify the protein targets of a small molecule in a complex biological sample. Novel tetrafunctional probes are being developed to identify target receptors and binding sites. acs.orgnih.gov

Phenotypic Screening: This involves testing the compound in various cell-based assays that represent different disease states to identify unexpected therapeutic effects, which can then be followed up with target identification studies.

Design and Synthesis of Photoactivatable or Fluorescent Probes for Receptor Imaging and Ligand Tracking

To visualize the interaction of this compound with its cellular targets in real-time, photoactivatable or fluorescent probes based on its structure could be designed and synthesized. These chemical tools are invaluable for studying the spatial and temporal dynamics of ligand-receptor interactions.

Fluorescent Probes: By attaching a fluorescent dye to the this compound scaffold, it would be possible to directly visualize its localization within cells and tissues using fluorescence microscopy. This can provide information on which cellular compartments the compound accumulates in and where it interacts with its targets.

Photoactivatable ("Caged") Probes: A "caged" version of the compound could be synthesized by introducing a photolabile protecting group that renders it inactive. acs.orgnih.govnih.govthermofisher.com The active compound can then be released with high spatial and temporal precision by shining light of a specific wavelength. This would allow researchers to study the acute effects of the compound on cellular function with unprecedented control. The design of such probes involves strategically placing the caging group where it blocks the interaction with the receptor, which can be informed by SAR studies. acs.orgnih.gov

Applications in Chemical Biology and Optogenetics as Tool Compounds for Receptor Studies

The development of precisely controlled molecular tools is a major goal in chemical biology and neuroscience. Photoactivatable derivatives of this compound could serve as powerful tool compounds for studying receptor function, complementing existing optogenetic techniques. nih.govsynthneuro.orgmit.eduresearchgate.netmit.edunih.gov

Optogenetics typically relies on the genetic expression of light-sensitive proteins. Small-molecule photoactivatable ligands offer an alternative and complementary approach with certain advantages, such as the ability to be applied to systems where genetic modification is not feasible.

A photoactivatable version of this compound could be used to:

Control Receptor Activity with Light: By releasing the active compound at specific times and locations, researchers could dissect the role of its target receptor in complex biological processes, such as synaptic transmission or cell signaling cascades.

Map Neural Circuits: In neuroscience, such a tool could be used to selectively activate or inhibit neurons that express the target receptor, helping to map the neural circuits that underlie specific behaviors.

The development of these advanced tool compounds would not only further our understanding of the biological roles of the receptors targeted by this compound but also provide a generalizable strategy for the development of other small-molecule-based optogenetic tools.

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